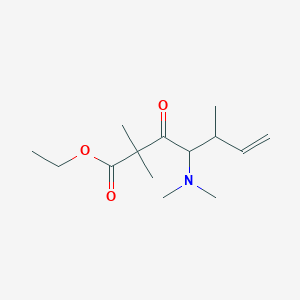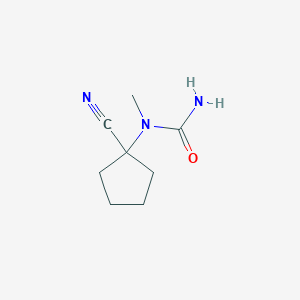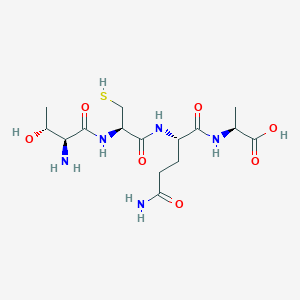
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of heptenoic acid, characterized by the presence of a dimethylamino group and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester typically involves esterification reactions. One common method is the reaction of 6-heptenoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptenoic acid, ethyl ester: Similar structure but lacks the dimethylamino and additional methyl groups.
4-Heptenoic acid, ethyl ester: Differing position of the double bond and absence of the dimethylamino group.
2,6-Dimethyl-3-oxoheptanoic acid, ethyl ester: Similar backbone but different functional groups.
Uniqueness
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester is unique due to the presence of the dimethylamino group and multiple methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
651713-26-7 |
|---|---|
Molekularformel |
C14H25NO3 |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
ethyl 4-(dimethylamino)-2,2,5-trimethyl-3-oxohept-6-enoate |
InChI |
InChI=1S/C14H25NO3/c1-8-10(3)11(15(6)7)12(16)14(4,5)13(17)18-9-2/h8,10-11H,1,9H2,2-7H3 |
InChI-Schlüssel |
YCVCFWKCGBEOTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(=O)C(C(C)C=C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)

![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)



![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
